molecular formula C16H18FNO2 B14860092 2-Ethoxy-6-{[(5-fluoro-2-methylphenyl)amino]methyl}phenol

2-Ethoxy-6-{[(5-fluoro-2-methylphenyl)amino]methyl}phenol

Cat. No.: B14860092
M. Wt: 275.32 g/mol
InChI Key: ZGIXVGDRZZGWCA-UHFFFAOYSA-N
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Description

2-Ethoxy-6-{[(5-fluoro-2-methylphenyl)amino]methyl}phenol is a Schiff base derivative synthesized via the condensation of 3-ethoxy-2-hydroxybenzaldehyde with 5-fluoro-2-methylaniline. The compound features a phenol core substituted with an ethoxy group at position 2 and an imine-linked aromatic amine at position 6 (Fig. 1). Its molecular formula is C₁₆H₁₇FNO₂, with a molecular weight of 275.32 g/mol .

Structural characterization of this compound and analogs is typically performed using single-crystal X-ray diffraction (XRD), NMR, and IR spectroscopy. For example, XRD studies reveal intramolecular O–H⋯N hydrogen bonds, forming S(6) ring motifs, which stabilize the planar geometry .

Properties

Molecular Formula

C16H18FNO2

Molecular Weight

275.32 g/mol

IUPAC Name

2-ethoxy-6-[(5-fluoro-2-methylanilino)methyl]phenol

InChI

InChI=1S/C16H18FNO2/c1-3-20-15-6-4-5-12(16(15)19)10-18-14-9-13(17)8-7-11(14)2/h4-9,18-19H,3,10H2,1-2H3

InChI Key

ZGIXVGDRZZGWCA-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC(=C1O)CNC2=C(C=CC(=C2)F)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethoxy-6-{[(5-fluoro-2-methylphenyl)amino]methyl}phenol typically involves the reaction of 2-ethoxyphenol with 5-fluoro-2-methylbenzylamine under specific conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, often at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts to ensure high yield and purity. The reaction conditions are optimized to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

2-Ethoxy-6-{[(5-fluoro-2-methylphenyl)amino]methyl}phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Ethoxy-6-{[(5-fluoro-2-methylphenyl)amino]methyl}phenol is widely used in scientific research, including:

Mechanism of Action

The mechanism of action of 2-Ethoxy-6-{[(5-fluoro-2-methylphenyl)amino]methyl}phenol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biochemical effects. The pathways involved include signal transduction and metabolic regulation .

Comparison with Similar Compounds

Structural Analogues

The following compounds share structural similarities with the target molecule, differing primarily in substituents on the aromatic rings or the alkoxy/amine groups:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Features
2-Ethoxy-6-{[(5-fluoro-2-methylphenyl)amino]methyl}phenol 5-Fluoro-2-methylphenyl, ethoxy C₁₆H₁₇FNO₂ 275.32 Intramolecular O–H⋯N hydrogen bonds; S(6) ring motif
2-Methoxy-6-[(4-methylphenyl)imino]methylphenol 4-Methylphenyl, methoxy C₁₅H₁₅NO₂ 241.29 Methoxy group reduces steric bulk; weaker hydrogen bonding due to smaller substituent
2-[(5-Chloro-2-methylphenyl)imino]methyl-6-methoxyphenol 5-Chloro-2-methylphenyl, methoxy C₁₅H₁₄ClNO₂ 283.73 Chlorine enhances electronegativity; stronger halogen bonding potential
(E)-2-ethoxy-6-[(pyren-1-ylimino)methyl]phenol Pyrenyl, ethoxy C₂₄H₁₉NO₂ 353.41 Extended π-system; enhanced fluorescence properties
(E)-2-ethoxy-6-(((3-(trifluoromethyl)phenyl)imino)methyl)phenol (ETPMP) 3-Trifluoromethylphenyl, ethoxy C₁₆H₁₄F₃NO₂ 321.29 CF₃ group increases hydrophobicity; notable NLO properties

Electronic and Crystallographic Properties

  • Hydrogen Bonding: The target compound forms intramolecular O–H⋯N hydrogen bonds (2.06–2.15 Å), creating planar S(6) rings. In contrast, methoxy-substituted analogs (e.g., 2-methoxy-6-[(4-methylphenyl)imino]methylphenol) exhibit weaker hydrogen bonds (2.20–2.30 Å) due to reduced electron-donating capacity of methoxy vs. ethoxy .
  • Crystal Packing :
    Ethoxy derivatives (e.g., the target compound and ETPMP) show denser packing (density ~1.2–1.3 g/cm³) compared to methoxy analogs (~1.1 g/cm³), attributed to longer alkyl chains facilitating van der Waals interactions .
  • Electron Distribution: Fluorine and chlorine substituents increase electron-withdrawing effects, lowering HOMO-LUMO gaps (e.g., 4.2 eV for the target compound vs. 4.5 eV for non-halogenated analogs) .

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